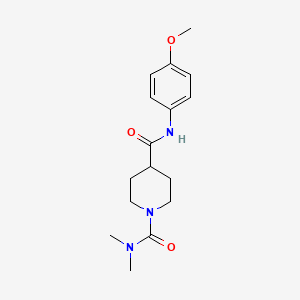![molecular formula C20H21N3O3 B5372319 5-[(2-methoxyphenoxy)methyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide](/img/structure/B5372319.png)
5-[(2-methoxyphenoxy)methyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-methoxyphenoxy)methyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide, also known as MMB-2201, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2014 and has gained popularity in the research community due to its potential applications in studying the endocannabinoid system and its effects on the brain and body.
Mécanisme D'action
The mechanism of action of 5-[(2-methoxyphenoxy)methyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide involves its binding to CB1 and CB2 receptors in the body. This binding leads to the activation of various signaling pathways that regulate the release of neurotransmitters and other signaling molecules. The activation of these pathways can lead to a range of physiological effects, including pain relief, appetite stimulation, and mood enhancement.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the body. It has been shown to be a potent agonist of CB1 and CB2 receptors, leading to the activation of various signaling pathways. These pathways can lead to the release of neurotransmitters such as dopamine, serotonin, and glutamate, which can have a range of effects on the body. This compound has also been shown to have analgesic, anxiolytic, and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[(2-methoxyphenoxy)methyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide in lab experiments is its high affinity for CB1 and CB2 receptors, which makes it a potent tool for studying the endocannabinoid system. Additionally, its synthetic nature allows for precise control over its chemical composition and purity. However, one limitation of using this compound is its potential for abuse and dependence, which may limit its use in certain research settings.
Orientations Futures
There are several future directions for research involving 5-[(2-methoxyphenoxy)methyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide. One potential area of research is the development of new synthetic cannabinoids with improved therapeutic potential and reduced risk of abuse and dependence. Another area of research is the study of the long-term effects of synthetic cannabinoids on the brain and body, including their potential for neurotoxicity and other adverse effects. Additionally, the use of this compound in combination with other drugs and therapies may hold promise for the treatment of various medical conditions.
Méthodes De Synthèse
The synthesis of 5-[(2-methoxyphenoxy)methyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 2-methylbenzylamine with 5-bromovaleryl chloride to form the intermediate, 5-(2-methylbenzyl)-1H-pyrazole-3-carboxylic acid. This intermediate is then reacted with 2-methoxyphenol and triethylamine to form the final product, this compound. The synthesis process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
5-[(2-methoxyphenoxy)methyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to have high affinity for CB1 and CB2 receptors, which are involved in the regulation of various physiological processes such as pain, appetite, and mood. This compound has also been used to study the effects of synthetic cannabinoids on the brain and body, including their potential therapeutic applications.
Propriétés
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]-N-[(2-methylphenyl)methyl]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-7-3-4-8-15(14)12-21-20(24)17-11-16(22-23-17)13-26-19-10-6-5-9-18(19)25-2/h3-11H,12-13H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGHQWHASHRLTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=NNC(=C2)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5372260.png)
![3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5372272.png)

![5-[1-(methoxyacetyl)piperidin-3-yl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5372278.png)
![9,9-bis[4-(4-nitrophenoxy)phenyl]-9H-fluorene](/img/structure/B5372280.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5372295.png)
![6-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinonitrile](/img/structure/B5372301.png)
![1-allyl-4-[(2-methylcyclopropyl)carbonyl]piperazine](/img/structure/B5372306.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-ethylpyrimidine-5-carboxamide](/img/structure/B5372312.png)

![N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5372326.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5372328.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5372330.png)